molecular formula C8H4N2O B038808 Furo[2,3-c]pyridine-3-carbonitrile CAS No. 112372-18-6

Furo[2,3-c]pyridine-3-carbonitrile

Cat. No. B038808
M. Wt: 144.13 g/mol
InChI Key: LBOVWRFJNPKOQF-UHFFFAOYSA-N
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Description

“Furo[2,3-c]pyridine-3-carbonitrile” is a chemical compound with the molecular formula C8H4N2O . It has an average mass of 144.130 Da and a monoisotopic mass of 144.032364 Da . It is a solid substance .


Physical And Chemical Properties Analysis

“Furo[2,3-c]pyridine-3-carbonitrile” is a solid substance . Its molecular formula is C8H4N2O, and it has an average mass of 144.130 Da and a monoisotopic mass of 144.032364 Da .

properties

IUPAC Name

furo[2,3-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-3-6-5-11-8-4-10-2-1-7(6)8/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOVWRFJNPKOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549939
Record name Furo[2,3-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-c]pyridine-3-carbonitrile

CAS RN

112372-18-6
Record name Furo[2,3-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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